Ethanamine, trifluoro-

Beschreibung

Significance in Contemporary Chemical Research

The importance of 2,2,2-trifluoroethanamine in modern chemical research is multifaceted, primarily stemming from the influence of its fluorine atoms on molecular properties. The trifluoromethyl group can significantly alter the physical, chemical, and biological characteristics of a molecule. ontosight.aichemimpex.com This has led to its widespread use as an intermediate and a building block in several areas:

Pharmaceutical Development: TFEA is a crucial intermediate in the synthesis of pharmaceuticals. ontosight.aichemimpex.com The incorporation of the trifluoromethyl group can enhance the bioactivity, metabolic stability, and pharmacokinetic profiles of drug candidates. chemimpex.comontosight.ai For instance, it is used to prepare derivatives for treating conditions affecting the central nervous system, cardiovascular system, and more. kangmei.com Research has also explored its use in creating analogs of arachidonylethanolamide with potential applications in pain management and neuroprotection. Furthermore, trifluoroethylamine inhibitors are being investigated for their therapeutic potential in oncology, neurology, and infectious diseases. ontosight.ai

Agrochemicals: The compound serves as a key intermediate in the synthesis of various agrochemicals, including insecticides, miticides, ovicides, fungicides, and herbicides. chemimpex.comkangmei.com The presence of the trifluoromethyl moiety often leads to more potent and selective agents compared to their non-fluorinated counterparts. chemimpex.com

Materials Science: 2,2,2-trifluoroethanamine plays a role in the production of fluorinated polymers. These polymers are known for their high thermal stability and chemical resistance, making them suitable for applications such as coatings and sealants. chemimpex.comontosight.ai

Catalysis and Synthesis: As a weakly basic amine, TFEA can act as a catalyst in various organic reactions. kangmei.com It can catalyze the isomerization of unsaturated enones and dehydration reactions by forming iminium ion intermediates. kangmei.com It also serves as a nucleophile in reactions to introduce the trifluoromethyl group into other molecules. kangmei.com

The unique structural features and chemical stability of TFEA, largely due to the strong carbon-fluorine bonds, make it a valuable tool in organofluorine chemistry.

Historical Context of Fluorinated Amine Chemistry

The field of organofluorine chemistry, to which fluorinated amines belong, has a rich history. The first synthesis of an organofluorine compound, methyl fluoride (B91410), was reported in 1835. nih.gov The development of methods to create carbon-fluorine bonds progressed over the following decades. nih.gov

The mid-20th century saw pioneering work in organofluorine chemistry, which laid the foundation for the synthesis of compounds like 2,2,2-trifluoroethylamine (B1214592). The initial synthesis for TFEA was documented in the Canadian Journal of Chemistry in 1954, which was a significant step in the controlled synthesis of fluorinated amines. Early methods often faced challenges due to the unique reactivity of carbon-fluorine bonds.

A major breakthrough in the broader field of fluorinated amine chemistry was the development of N-F (N-fluoro) fluorinating agents. beilstein-journals.orgnih.gov The first of these, perfluoro-N-fluoropiperidine, was reported in 1964. beilstein-journals.org Although early N-F reagents had limitations in terms of yield and handling, their development opened up new possibilities for synthetic fluorine chemistry. beilstein-journals.orgnih.gov Subsequent research led to more stable and selective N-F reagents, contributing to what is often called the "golden age" of fluorine chemistry. beilstein-journals.orgnih.gov

Significant improvements in the synthesis of TFEA itself were achieved over time, with the development of pipeline reactor methodologies reducing reaction times from 24 hours to as little as 20-30 minutes. google.com These advancements have made the compound more accessible for large-scale industrial production.

Overview of Academic Research Trajectories

Academic research on 2,2,2-trifluoroethylamine has evolved from fundamental synthesis to a broad range of applications. Initial research focused on overcoming the challenges of its synthesis and improving reaction yields. Modern synthetic methods have achieved yields as high as 97.0%, a significant increase from earlier methods that yielded around 86.8%. google.com

A significant trajectory in the academic study of TFEA has been its use as a versatile building block in organic synthesis. Research has explored its reactions as a nucleophile and as a precursor to other reactive intermediates. For example, recent studies have focused on the palladium-catalyzed allylation of sp3 C-H bonds in TFEA derivatives to create complex molecular structures. jst.go.jp The development of methods for the enantioselective synthesis of chiral α-trifluoromethylated amines, often using TFEA derivatives, is another active area of research due to the biological importance of these chiral molecules. researchgate.net

The application of TFEA in medicinal chemistry continues to be a major research focus. Scientists are exploring its use as a bioisosteric replacement for the amide group in peptides, which can improve metabolic stability. researchgate.netnih.gov The unique properties of the trifluoroethylamine function, such as its tetrahedral stereochemistry and low basicity, make it an excellent candidate for this purpose. researchgate.net

Furthermore, recent research has delved into the biosynthesis of chiral amines using bienzyme cascade systems, demonstrating efficient production of complex molecules derived from TFEA. researchgate.net The study of the fundamental properties of TFEA and its derivatives, such as their aggregation behavior in solution and their effects on protein structure, is also an ongoing area of investigation. albany.edu These research trajectories highlight the continued importance and expanding utility of 2,2,2-trifluoroethylamine in the scientific community.

Data Tables

Table 1: Physical and Chemical Properties of Ethanamine, trifluoro- and its Hydrochloride Salt

| Property | Ethanamine, 2,2,2-trifluoro- | Ethanamine, 2,2,2-trifluoro-, hydrochloride |

| CAS Number | 753-90-2 nih.gov | 373-88-6 chemicalbook.com |

| Molecular Formula | C2H4F3N nih.gov | C2H5F3N·HCl ontosight.ai |

| Molecular Weight | 99.06 g/mol nih.gov | ~153.56 g/mol ontosight.ai |

| Appearance | Colorless to light yellow clear liquid chemimpex.com | White crystalline solid ontosight.ai |

| Boiling Point | 37 °C chemimpex.com | Not applicable |

| Solubility | Soluble in water and various organic solvents solubilityofthings.com | Soluble in water and polar organic solvents cymitquimica.com |

Table 2: Summary of Research Applications for Ethanamine, trifluoro-

| Application Area | Specific Uses and Research Findings |

| Pharmaceuticals | Intermediate for drugs targeting neurological disorders, pain management, and cancer. Used in the synthesis of biguanide (B1667054) derivatives for diabetes treatment. kangmei.com Investigated as a component of inhibitors for enzymes in oncology and infectious diseases. ontosight.ai |

| Agrochemicals | Synthesis of insecticides, miticides, ovicides, fungicides, and herbicides. chemimpex.comkangmei.com |

| Materials Science | Production of fluorinated polymers with high thermal stability and chemical resistance for coatings and sealants. chemimpex.comontosight.ai |

| Organic Synthesis | Catalyst for isomerization and dehydration reactions. kangmei.com Building block for introducing the trifluoromethyl group into molecules. ontosight.ai Used in palladium-catalyzed C-H activation reactions. jst.go.jp |

| Bioisosteric Replacement | Used as a replacement for the amide bond in peptides to enhance metabolic stability. researchgate.netnih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

29010-16-0 |

|---|---|

Molekularformel |

C2H4F3N |

Molekulargewicht |

99.06 g/mol |

IUPAC-Name |

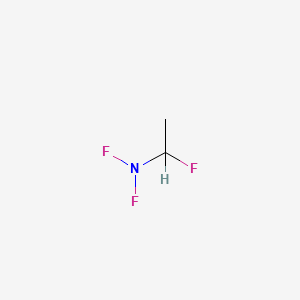

N,N,1-trifluoroethanamine |

InChI |

InChI=1S/C2H4F3N/c1-2(3)6(4)5/h2H,1H3 |

InChI-Schlüssel |

VRNQNQIJCGDULH-UHFFFAOYSA-N |

SMILES |

CC(N(F)F)F |

Kanonische SMILES |

CC(N(F)F)F |

Synonyme |

trifluoroethylamine |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Ethanamine, Trifluoro and Its Derivatives

Amination-Based Synthetic Routes

Amination-based routes are a primary strategy for synthesizing trifluoroethanamine, involving the direct formation of a carbon-nitrogen bond.

Direct Amination of Fluorinated Precursors

Direct amination involves the reaction of a fluorinated electrophile with an amine source. A common precursor is a 2,2,2-trifluoroethyl group with a good leaving group, such as a halide or a sulfonate.

One approach is the reaction of 2,2,2-trifluoroethyl halides with ammonia (B1221849). For instance, 1,1,1-trifluoro-2-chloroethane reacts with ammonia in N-Methylpyrrolidone under high pressure and temperature to produce 2,2,2-trifluoroethanamine with a yield of 86.8%. google.com A more recent method using a pipeline reactor with glycerol (B35011) as the solvent achieves a higher yield of up to 97.0% with a significantly shorter reaction time. google.com

Another effective method is the amination of 2,2,2-trifluoroethyl sulfonates. For example, 2,2,2-trifluoroethyl methanesulfonate (B1217627) reacts with aqueous ammonia in dimethyl sulfoxide (B87167) at 150°C to give a 79% yield of 2,2,2-trifluoroethanamine. google.com Similarly, 2,2,2-trifluoroethyl p-toluenesulfonate can be used as a substrate for this transformation. google.com

The Gabriel synthesis provides an alternative route, using phthalimide (B116566) as an ammonia surrogate to avoid over-alkylation. wikipedia.orgmasterorganicchemistry.com This method involves the N-alkylation of potassium phthalimide with a 2,2,2-trifluoroethyl halide, followed by hydrazinolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.com

The Mitsunobu reaction offers a way to convert 2,2,2-trifluoroethanol (B45653) into its corresponding amine. organic-chemistry.orgchim.it This reaction typically involves triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) to activate the alcohol, which then reacts with a nitrogen nucleophile like phthalimide. organic-chemistry.orgchim.it

Table 1: Comparison of Direct Amination Methods

| Precursor | Reagents | Yield (%) | Reference |

|---|---|---|---|

| 1,1,1-trifluoro-2-chloroethane | Ammonia, N-Methylpyrrolidone | 86.8 | google.com |

| 1,1,1-trifluoro-2-chloroethane | Ammonia, Glycerol (pipeline reactor) | 97.0 | google.com |

| 2,2,2-trifluoroethyl methanesulfonate | Aqueous Ammonia, Dimethyl Sulfoxide | 79 | google.com |

Reductive Amination Strategies

Reductive amination provides a powerful method for synthesizing trifluoroethylamine and its derivatives. This approach typically involves the reaction of a carbonyl compound, such as trifluoroacetaldehyde, with an amine, followed by in situ reduction of the resulting imine or hemiaminal.

A notable example is the synthesis of trifluoroethylamine-based bioisosteres of marketed drugs. frontiersin.org This involves the reductive functionalization of secondary fluoroacetamides, where the amide is activated and then reduced in the presence of a nucleophile. frontiersin.org Another approach involves the reduction of trifluoroacetamide (B147638) with lithium aluminum hydride, which can produce 2,2,2-trifluoroethylamine (B1214592) hydrochloride in yields of 68-75%. cdnsciencepub.comgoogle.com

The development of biomimetic reductive amination has also provided efficient routes to fluorinated amines. researchgate.net These methods can be applied to the synthesis of various fluorinated piperidine (B6355638) and azepane β-amino acids. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium and copper, has emerged as a versatile tool for the formation of C-N bonds in the synthesis of trifluoroethanamine derivatives.

Palladium-Catalyzed Functionalization Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for the synthesis of N-aryl-2,2,2-trifluoroethylamines. wikipedia.orglibretexts.orgnumberanalytics.com This reaction involves the coupling of an aryl halide or triflate with 2,2,2-trifluoroethylamine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgnih.gov

A specific application is the palladium-catalyzed allylation of the sp³ C-H bonds of N-(1-substituted-2,2,2-trifluoroethyl)aldimines. jst.go.jpnih.gov This method allows for the construction of tetrasubstituted carbon stereocenters, leading to 1-allylated 2,2,2-trifluoroethylamine derivatives. jst.go.jpnih.gov The reaction of N-2,2,2-trifluoroethylisatin ketimines with terminal dienes, catalyzed by palladium, provides a route to chiral α-trifluoromethyl homoallylamine derivatives. mdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide, 2,2,2-trifluoroethylamine | Palladium precatalyst, Phosphine ligand | N-aryl-2,2,2-trifluoroethylamine | wikipedia.orgorganic-chemistry.org |

| sp³ C-H Allylation | N-(1-substituted-2,2,2-trifluoroethyl)aldimine, Allyl carbonate | Pd(OAc)₂, P(o-tol)₃ | 1-Allylated 2,2,2-trifluoroethylamine derivative | jst.go.jpnih.gov |

| Asymmetric Hydroalkylation | Trifluoroethylisatin ketimine, Terminal diene | Palladium catalyst | α-Trifluoromethyl homoallylamine derivative | mdpi.com |

Copper-Catalyzed Processes

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical and still relevant method for forming C-N bonds. organic-chemistry.orgwikipedia.org These reactions are particularly useful for the N-arylation of amines. The synthesis of primary arylamines can be achieved by coupling aryl halides with ammonia surrogates like 2,2,2-trifluoroacetamide, using a CuI/N,N'-dimethylethylenediamine catalyst system. researchgate.net

Modern advancements have led to milder reaction conditions. For example, the copper-catalyzed coupling of aryl halides with aqueous ammonia can proceed at room temperature in the presence of a suitable ligand and base. pkusz.edu.cn Copper catalysis is also employed in the synthesis of N-aryl indoles from 2-vinylanilines, where an initial Chan-Lam coupling is followed by an oxidative amination. nih.gov

Organometallic Reagent-Mediated Transformations

Organometallic reagents, such as Grignard and organolithium reagents, play a significant role in the synthesis of α-substituted trifluoroethylamine derivatives. These reagents act as potent nucleophiles that can add to trifluoromethylated imines or their equivalents.

A key strategy involves the reaction of Grignard reagents with stable N-aryl trifluoromethyl hemiaminal ethers, which serve as precursors to trifluoromethylated aldimines in situ. rsc.orgrsc.orgresearchgate.net This method allows for the synthesis of a variety of α-branched trifluoroethylamines by reacting the hemiaminal ethers with alkyl, alkenyl, and aryl Grignard reagents. rsc.orgrsc.org For instance, treating N-(1-ethoxy-2,2,2-trifluoroethyl)aniline derivatives with Grignard reagents at low temperatures affords the corresponding α-substituted trifluoromethyl amines in good yields. rsc.orgresearchgate.net

Similarly, aryllithium reagents can be added to N-tert-butanesulfinyl-2,2,2-trifluoroacetaldimine to produce chiral 1-aryl-2,2,2-trifluoroethylamines with high diastereoselectivity. nih.gov The subsequent removal of the sulfinyl group provides the desired primary amines. nih.gov

Table 3: Examples of Organometallic Reagent-Mediated Transformations

| Organometallic Reagent | Electrophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| MeMgBr | 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline | N-(3-chlorophenyl)-1,1,1-trifluoropropan-2-amine | 74-81 | rsc.orgresearchgate.net |

| Aryllithium | N-tert-butanesulfinyl-2,2,2-trifluoroacetaldimine | 1-Aryl-2,2,2-trifluoroethylamine | High diastereoselectivity | nih.gov |

Grignard Addition Reactions

Grignard addition reactions represent a robust method for the synthesis of α-branched trifluoroethylamines. rsc.orgrsc.org This approach typically involves the reaction of organomagnesium reagents (Grignard reagents) with trifluoromethylated imine precursors or their surrogates. rsc.org

A key strategy involves the use of N-aryl hemiaminal ethers, which are stable, shelf-storable compounds derived from 1-ethoxy-2,2,2-trifluoroethanol and aromatic amines. rsc.org These hemiaminal ethers serve as precursors to trifluoromethylated aldimines in situ. Upon treatment with a Grignard reagent, deprotonation occurs to form a transient imine species, which then undergoes nucleophilic attack by the excess Grignard reagent to yield the desired α-substituted trifluoromethyl amine. rsc.org

The reaction conditions for Grignard additions to N-aryl trifluoromethyl hemiaminal ethers have been optimized. For instance, the reaction of 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline with methylmagnesium bromide in dry tetrahydrofuran (B95107) (THF) proceeds smoothly at -15 °C, affording the product in high yield. rsc.orgrsc.org At least two equivalents of the Grignard reagent are necessary for complete conversion. rsc.org

This methodology has been successfully applied to a variety of alkyl and aryl Grignard reagents, demonstrating its versatility. rsc.orguni-muenchen.de Even sterically hindered Grignard reagents like t-butylmagnesium chloride and cyclohexylmagnesium bromide can be employed successfully. rsc.org The use of i-propylmagnesium chloride, however, can lead to the formation of a reduction byproduct alongside the expected addition product. rsc.org

Table 1: Examples of Grignard Addition to N-Aryl Hemiaminal Ethers rsc.org

| Entry | N-Aryl Hemiaminal Ether | Grignard Reagent | Product | Yield (%) |

| 1 | 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline | MeMgBr | 3-chloro-N-(1,1,1-trifluoropropan-2-yl)aniline | 87 |

| 2 | N-(1-ethoxy-2,2,2-trifluoroethyl)aniline | MeMgBr | N-(1,1,1-trifluoropropan-2-yl)aniline | 85 |

| 3 | 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline | EtMgBr | N-(1-(3-chlorophenyl)amino)-2,2,2-trifluoro-1-methylethane | 78 |

| 4 | 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline | t-BuMgCl | N-(1-(3-chlorophenyl)amino)-2,2,2-trifluoro-1,1-dimethylethane | 65 |

| 5 | 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline | Cyclohexyl-MgBr | N-(1-(3-chlorophenyl)amino)-2,2,2-trifluoro-1-cyclohexylethane | 72 |

| 6 | N-(1-ethoxy-2,2,2-trifluoroethyl)pyridin-2-amine | PhMgBr | N-phenyl-1-(pyridin-2-yl)-2,2,2-trifluoroethan-1-amine | 75 |

Furthermore, asymmetric synthesis of 1-substituted-2,2,2-trifluoroethylamines can be achieved through the asymmetric addition of Grignard reagents to chiral fluoral hemiacetals derived from fluoral and (R)-phenylglycinol. thieme-connect.comgrafiati.com

Diorganozinc Reagent Applications

Diorganozinc reagents have emerged as valuable nucleophiles in the synthesis of α-trifluoromethylamines, particularly for the alkylation of CF3-substituted imines. nih.gov These reagents offer an alternative to Grignard reagents and have been utilized in copper-catalyzed nucleophilic addition reactions to N-phosphinoylimines. rsc.org This method, however, often requires an excess of the organozinc reagent. rsc.org

Two primary methods have been reported for the addition of diorganozinc reagents to aryl CF3 imines. nih.gov One notable application is in the catalytic asymmetric alkylation of ketoimines. For instance, zirconium-catalyzed additions of dialkylzinc reagents to aryl-, alkyl-, and trifluoroalkyl-substituted ketoimines have been shown to produce N-substituted quaternary carbon stereogenic centers with high enantioselectivity. nih.gov

The synthesis of polyfunctional diorganozinc reagents can be achieved through in situ trapping of a halogen-lithium exchange on highly functionalized (hetero)aryl halides in a continuous flow system. nih.gov This allows for the preparation of a wide range of diarylzinc species that can be subsequently used in reactions with various electrophiles. nih.gov

Novel Catalyst-Free and Green Synthetic Approaches

Recent advancements have focused on developing more environmentally friendly and practical methods for the synthesis of trifluoroethylamines. A significant development in this area is the catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid as a stable and inexpensive fluorine source. researchgate.netnih.gov This method avoids the use of air and moisture-sensitive reagents or harsh reductants. researchgate.net

The reaction proceeds in conventional glassware without the need for rigorous exclusion of moisture or oxygen. researchgate.netnih.gov It allows for the direct trifluoroethylation of secondary amines or a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid to produce a variety of medicinally relevant functionalized tertiary β-fluoroalkylamines. researchgate.netnih.gov The proposed mechanism involves the reduction of an in situ-generated silyl (B83357) ester species. researchgate.net

Another green chemistry approach involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source for the N-trifluoroethylation of anilines, catalyzed by an iron porphyrin complex in aqueous solution. rsc.org This one-pot reaction proceeds via a cascade diazotization/N-trifluoroethylation process. rsc.org Additionally, the synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide has been reported with minimal environmental impact, aligning with green chemistry principles. chemicalbook.com

Furthermore, a diastereoselective 1,3-dipolar cycloaddition reaction between trifluoroethylamine-derived isatin (B1672199) ketimines and chalcones can be achieved without a catalyst, leading to the synthesis of 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles. researchgate.net

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis offers a sustainable and highly selective approach to the synthesis of chiral α-trifluoromethyl amines. nih.gov Engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been successfully used to catalyze the asymmetric N–H carbene insertion reaction of benzyl (B1604629) 2-diazotrifluoropropanoate into various anilines. nih.govresearchgate.netacs.org This method produces chiral α-trifluoromethyl amino esters with high yields and enantioselectivity. nih.govresearchgate.netacs.org This biocatalytic strategy provides access to enantioenriched α-trifluoromethylated amines, which are valuable pharmacophores. nih.govacs.org

Chemoenzymatic pathways combine the selectivity of enzymes with the versatility of chemical reactions. For example, the chemoenzymatic synthesis of various α-trifluoromethylated amine derivatives has been demonstrated, starting from the enzymatically produced α-trifluoromethylamino ester. nih.gov This can be further converted to the corresponding benzyl-protected α-trifluoromethylamino acid in high yield and enantiomeric excess. nih.gov

Another chemoenzymatic approach involves a three-step cascade for the synthesis of stereochemically complementary trisubstituted tetrahydroisoquinolines. nih.gov This cascade utilizes a carboligation step, a transamination, and a Pictet-Spengler reaction. nih.gov While not directly producing trifluoroethylamine, this methodology showcases the potential of multi-enzyme cascades in complex amine synthesis.

Synthesis of Complex Trifluoroethylamine-Containing Scaffolds

The incorporation of the trifluoroethylamine moiety into complex molecular scaffolds is crucial for drug discovery. uni-muenchen.de Various synthetic strategies have been developed to achieve this.

One approach involves the use of N-aryl N,O-acetals as stable imine surrogates, which can react with a broad range of alkyl-, alkenyl-, and arylmagnesium reagents to furnish functionalized trifluoromethylated amines. uni-muenchen.de This method has been extended to the synthesis of complex trifluoroethylamine scaffolds by employing functionalized Grignard reagents prepared from aryl and heteroaryl halides. uni-muenchen.de

Furthermore, trifluoromethylated N-arylamines can be used to synthesize N-aryl trifluoromethylated imidazole (B134444) derivatives in a one-pot reaction. uni-muenchen.de A synthetic strategy towards ψ[CH(CF3)NH]-Gly dipeptide building blocks has also been investigated, starting from an N-aryl N,O-acetal. uni-muenchen.de

The synthesis of new trifluoromethyl triazole scaffolds has been achieved through a copper(I)-catalyzed 1,3-dipolar cycloaddition of trifluoromethyl propargylamines with various azide (B81097) derivatives. nih.gov This reaction provides access to 1,4-disubstituted 1,2,3-triazoles, which are interesting peptidomimetics. nih.gov

Late-stage modification of complex molecules with an α-CF3 amine group has been demonstrated through a photochemical hydroalkylation of unactivated alkenes, showcasing the method's utility in synthesizing complex molecular architectures. acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Characteristics of the Amine Moiety

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to 2,2,2-trifluoroethylamine (B1214592). However, the potent inductive effect of the adjacent CF₃ group significantly reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated analogue, ethylamine (B1201723). Kinetic studies on the reaction of 2,2,2-trifluoroethylamine (TFE) with 1,3,5-trinitrobenzene (B165232) (TNB) in solvents like dimethyl sulphoxide and acetonitrile (B52724) have provided quantitative insights into this attenuated reactivity. rsc.org

In these studies, TFE engages in Meisenheimer complex formation with the electron-deficient aromatic ring. rsc.org Notably, the reaction in acetonitrile requires base catalysis by either TFE itself or a stronger base like 1,4-diazabicyclo[2.2.2]octane (DABCO), highlighting the amine's weak nucleophilicity. In contrast, the reaction of TFE with more reactive electrophiles such as 1-fluoro- and 1-chloro-2,4-dinitrobenzenes proceeds without the need for base catalysis in either solvent. rsc.org

While the parent amine is a weak nucleophile, its derivatives can be transformed into potent nucleophilic intermediates. For instance, imines derived from 2,2,2-trifluoroethylamine, such as N-2,2,2-trifluoroethylisatin ketimines, can be deprotonated at the α-carbon to form azomethine ylides. These ylides are highly nucleophilic species that readily react with various electrophiles. nih.govjst.go.jp In this context, the trifluoroethylamine moiety serves as a "pro-nucleophile," where its initial condensation and subsequent deprotonation unleash a powerful nucleophilic center. jst.go.jp

Electrophilic Properties of Trifluoroethylated Intermediates

While the amine itself is a nucleophile, the 2,2,2-trifluoroethyl group can be incorporated into reagents designed to act as electrophilic "trifluoroethylating" agents. A prominent class of such reagents is aryl(trifluoroethyl)iodonium salts. sioc-journal.cn These hypervalent iodine compounds exhibit high electrophilic reactivity, enabling the transfer of the trifluoroethyl group to a wide range of N-, O-, S-, and C-nucleophiles under mild conditions. sioc-journal.cn The success of these reagents has provided a valuable solution for direct trifluoroethylation, overcoming challenges associated with other methods. sioc-journal.cn Their stability and reactivity have been demonstrated in the trifluoroethylation of sensitive substrates like amino acid derivatives and peptides, often proceeding efficiently in aqueous media. sioc-journal.cn

**3.3. Mechanistic Investigations of Catalytic Reactions

The unique electronic properties of the trifluoroethyl group have enabled the development of numerous catalytic reactions, with mechanistic studies revealing intricate pathways involving radical species, dipolar intermediates, and controlled proton transfers.

While less common than ionic pathways, radical mechanisms are relevant in the chemistry of fluorinated compounds. Methodologies involving electrophilic trifluoromethylating agents have been shown to proceed via radical pathways, particularly under photoredox catalysis. conicet.gov.ar For example, the trifluoromethylation of α,β-unsaturated carboxylic acids using Togni's reagent can proceed through a radical addition–decarboxylative reaction mechanism. conicet.gov.ar Although these examples focus on the CF₃ group, they establish a precedent for the involvement of fluorinated alkyl groups in radical processes. It is plausible that trifluoroethyl-containing compounds could participate in similar single-electron transfer (SET) pathways, generating trifluoroethyl radicals or radical anions as key intermediates, though specific examples for 2,2,2-trifluoroethylamine are less documented. conicet.gov.ar

A cornerstone of 2,2,2-trifluoroethylamine's synthetic utility is its role as a precursor to azomethine ylides for [3+2] cycloaddition reactions. wikipedia.orgresearchgate.netrsc.org Azomethine ylides are nitrogen-based 1,3-dipoles that react with dipolarophiles (e.g., activated alkenes) to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.org

In a typical strategy, 2,2,2-trifluoroethylamine is first condensed with a ketone, such as isatin (B1672199), to form an N-2,2,2-trifluoroethylisatin ketimine. nih.govnih.gov In the presence of a base, this ketimine undergoes deprotonation at the α-carbon (the CH₂ group) to generate a transient azomethine ylide. nih.govjst.go.jp This ylide is then intercepted by a dipolarophile in a [3+2] cycloaddition. This methodology has been used to construct complex spiro[indoline-3,2′-pyrrole] and spiro[oxindole-3,2′-pyrrolidine] skeletons. nih.gov

A variety of catalytic systems and dipolarophiles have been explored in these cycloadditions, as summarized in the table below.

| Catalyst | Dipolarophile | Product Skeleton | Yield | Diastereomeric Ratio (dr) | Ref |

| DBU | Chalcones | 5′-CF₃-containing 3,2′-pyrrolidine spirooxindoles | Good (up to 89%) | Excellent (>99:1) | nih.gov |

| Triphenylphosphine (B44618) | γ-substituted allenoates | Spiro[indoline-3,2′-pyrrole] | Moderate to Good (35–85%) | Acceptable (1:1–4:1) | nih.gov |

| TBAF or TBAT | Benzynes | Spiro[oxindole-3,2′-pyrrolidine] | Good (32–88%) | N/A | nih.gov |

| None (Self-catalyzed) | Vinylpyridines | CF₃-containing spiropyrrolidin-3,2′-oxindoles | Moderate to Good (32–88%) | Good (9:1–20:1) | nih.gov |

| Thiourea derivatives | Aurones | Spiro[benzofuran-pyrrolidine-oxindole] | Moderate to Excellent (27–99%) | Excellent (>20:1) | nih.gov |

This table is interactive. Click on the headers to sort.

Proton transfer is a fundamental step in many reactions involving 2,2,2-trifluoroethylamine derivatives. The formation of azomethine ylides from ketimines is initiated by a base-mediated deprotonation, a critical proton transfer event. nih.govjst.go.jp The acidity of the α-protons is significantly enhanced by the adjacent CF₃ group, facilitating this process.

In other systems, such as the reaction of alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) with aqueous base, the mechanism involves a reversible E1cB (Elimination, Unimolecular, conjugate Base) pathway. nih.gov This process begins with a rapid and reversible deprotonation to form a carbanion, followed by the rate-limiting loss of a fluoride (B91410) ion to generate a difluoroethenesulfonate intermediate. This intermediate is then attacked by nucleophiles. nih.gov This highlights how proton transfer can initiate elimination cascades in trifluoroethylated systems.

Isomerization mechanisms are also observed. For instance, a one-pot (3+2) cycloaddition–isomerization–oxidation sequence has been reported between 2,2,2-trifluorodiazoethane (B1242873) and styryl derivatives, showcasing how initial cycloadducts can undergo subsequent rearrangements to yield more stable aromatic products. acs.org

Stereochemical Control and Asymmetric Induction in Reactions

Achieving high levels of stereochemical control is a major goal in modern organic synthesis, and reactions involving 2,2,2-trifluoroethylamine derivatives have proven highly successful in this regard. Asymmetric [3+2] cycloadditions of azomethine ylides derived from N-2,2,2-trifluoroethylisatin ketimines are particularly noteworthy for their ability to generate multiple stereocenters with high fidelity. nih.govresearchgate.net

By employing chiral catalysts, such as those derived from cinchona alkaloids or thioureas, chemists can induce high levels of enantioselectivity (ee) and diastereoselectivity (dr). nih.gov For example, the reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman carbonates, catalyzed by a cinchona-derived base, produces chiral α-trifluoromethylamines with excellent stereoselectivity. nih.gov

The origin of this stereocontrol is often rationalized by transition state models. In the organocatalytic [3+2] cycloaddition, the chiral catalyst and the substrates form a highly organized ternary complex. Steric hindrance dictates the facial selectivity of the reaction, where the incoming dipolarophile approaches the azomethine ylide from the less sterically encumbered face, leading to the observed major diastereomer and enantiomer. nih.gov

The table below presents selected examples of asymmetric catalytic reactions, highlighting the high degree of stereocontrol achieved.

| Catalyst Type | Reaction Type | Enantioselectivity (ee) | Diastereomeric Ratio (dr) | Ref |

| Cinchona base derivative | SN2′-SN2′ Reaction | 75–98% | 15:1 to >20:1 | nih.gov |

| Thiourea derivative | [3+2] Cycloaddition with aurones | up to >99% | >20:1 | nih.gov |

| Phase Transfer Catalyst | [3+2] Cycloaddition with (Z)-4-((chromone-3-yl)methylene)oxazolones | Not reported | 92:8 to >99:1 | nih.gov |

| Palladium complex | Asymmetric Hydroalkylation | Not reported | Not reported | nih.gov |

This table is interactive. Click on the headers to sort.

: Electronic and Steric Influences of the Trifluoromethyl Group on Reactivity

The reactivity of Ethanamine, 2,2,2-trifluoro- (also known as 2,2,2-trifluoroethylamine) is profoundly influenced by the electronic and steric properties of the trifluoromethyl (–CF3) group. This group's impact is best understood by comparing the compound's reactivity to its non-fluorinated analog, ethylamine. The primary factors at play are the strong inductive electron-withdrawing effect of the –CF3 group and, to a lesser extent, its steric bulk.

Electronic Influences

The defining electronic feature of the trifluoromethyl group is its powerful, electron-withdrawing inductive effect (–I effect). quora.commasterorganicchemistry.com This is a consequence of the high electronegativity of the three fluorine atoms, which polarizes the C–F bonds and subsequently draws electron density away from the adjacent carbon and, in turn, from the amino (–NH2) group. acs.org

This withdrawal of electron density has a dramatic impact on the basicity of the nitrogen atom. Basicity in amines is dependent on the availability of the lone pair of electrons on the nitrogen to accept a proton. masterorganicchemistry.com In 2,2,2-trifluoroethylamine, the –I effect of the –CF3 group significantly reduces the electron density on the nitrogen atom, making the lone pair less available for donation. masterorganicchemistry.comacs.org Consequently, 2,2,2-trifluoroethylamine is a much weaker base than ethylamine. acs.org This is quantitatively demonstrated by a comparison of their pKa values (for the conjugate acid, R-NH3+). The pKa of protonated 2,2,2-trifluoroethylamine is approximately 5.7, whereas the pKa for protonated ethylamine is around 10.7. acs.org A lower pKa value indicates a stronger conjugate acid, which means the corresponding base is weaker.

The reduced electron density on the nitrogen atom also diminishes its nucleophilicity. Nucleophilicity is the ability of an atom to donate its electron pair to an electrophilic center to form a new covalent bond. Since the –CF3 group depletes electron density from the nitrogen, 2,2,2-trifluoroethylamine is a less potent nucleophile compared to ethylamine in substitution and addition reactions.

Steric Influences

While the electronic effects are dominant, steric hindrance from the trifluoromethyl group also plays a role in its reactivity, although it is generally considered less significant than the inductive effect. The –CF3 group is sterically larger than a methyl (–CH3) group. This increased bulk can hinder the approach of electrophiles to the nitrogen's lone pair, slowing down reaction rates, particularly with sterically demanding reactants.

However, in many typical reactions, the profound deactivating effect of electron withdrawal on the amine's nucleophilicity is the primary determinant of its reactivity profile. The steric factor becomes more relevant when comparing reactions of trifluoroethylamine with other substituted amines where electronic effects are more similar.

The combination of these electronic and steric factors makes 2,2,2-trifluoroethylamine a unique building block in synthesis. Its attenuated basicity and nucleophilicity allow for selective reactions that might not be possible with more reactive alkylamines. The incorporation of the –CF3 group can also impart specific properties to the final molecule, such as increased metabolic stability and lipophilicity, which is of significant interest in pharmaceutical and agrochemical research. chinesechemsoc.org

Comparative Properties of Ethanamine, 2,2,2-trifluoro- and Ethanamine

| Property | Ethanamine, 2,2,2-trifluoro- (CF3CH2NH2) | Ethanamine (CH3CH2NH2) | Influence of Trifluoromethyl Group |

| pKa of Conjugate Acid | 5.7 acs.org | ~10.7 acs.org | Strong electron-withdrawing effect drastically reduces basicity. |

| Basicity | Weak Base acs.org | Stronger Base | The –CF3 group destabilizes the conjugate acid, making the amine less likely to accept a proton. |

| Nucleophilicity | Reduced | Higher | Electron density on the nitrogen lone pair is significantly lowered, decreasing its ability to attack electrophiles. |

| Steric Hindrance | Moderate | Low | The larger size of the –CF3 group compared to –CH3 can sterically hinder access to the amino group. |

Applications in Advanced Chemical Synthesis and Materials Science

A Foundational Building Block for Functionalized Organic Molecules

Trifluoroethanamine serves as a crucial starting material for the synthesis of a wide array of functionalized organic molecules. Its incorporation can significantly influence the properties of the target compounds.

Synthesis of Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic structures is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com Trifluoroethanamine is a key building block in the synthesis of these valuable fluorinated heterocycles. tandfonline.comtandfonline.com For instance, it is utilized in the synthesis of piperidine (B6355638) intermediates through reductive amination, which are precursors to more complex heterocyclic systems. mdpi.comnih.gov The process often involves the reaction of trifluoroethanamine with a suitable ketone or aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comnih.gov

A notable application involves the reaction of trifluoroethanamine hydrochloride with sodium nitrite (B80452) to generate 1,1,1-trifluorodiazoethane in situ. uzh.ch This versatile intermediate readily participates in [3+2]-cycloaddition reactions with various dipolarophiles, including thioketones, to produce trifluoromethylated heterocycles like 2,5-dihydro-1,3,4-thiadiazoles. uzh.ch This method provides a direct pathway to novel fluorinated heterocyclic scaffolds.

Furthermore, N-2,2,2-trifluoroethylisatin ketimines, which are readily prepared from isatins and trifluoroethanamine, act as precursors for azomethine ylides. semanticscholar.orgnih.gov These intermediates undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct complex, trifluoromethyl-containing spirocyclic oxindoles. semanticscholar.orgnih.gov This strategy has been successfully employed in the synthesis of tetracyclic spirooxindoles containing pyrrolidine (B122466) and cyclopentane (B165970) subunits. semanticscholar.org

Construction of Chiral α-Trifluoromethylated Amines

Chiral α-trifluoromethylamines are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. acs.orgnih.gov Trifluoroethanamine serves as a "building block" for the asymmetric synthesis of these important compounds. acs.orgnih.govfigshare.com One effective strategy involves the use of N-2,2,2-trifluoroethylisatin ketimines, derived from trifluoroethanamine. acs.orgnih.gov These ketimines can undergo asymmetric reactions, such as the β-isocupreidine-catalyzed asymmetric SN2′–SN2′ reaction with Morita-Baylis-Hillman (MBH) type carbonates, to yield a series of chiral α-trifluoromethylamines with high yields and stereoselectivities. acs.orgnih.gov

The following table summarizes the synthesis of various chiral α-trifluoromethylamines from N-2,2,2-trifluoroethylisatin ketimines and MBH carbonates, highlighting the excellent yields and enantiomeric excess achieved.

| Entry | R¹ | R² | Product | Yield (%) | ee (%) |

| 1 | H | Ph | 3a | 95 | 98 |

| 2 | H | 4-MeC₆H₄ | 3b | 96 | 98 |

| 3 | H | 4-FC₆H₄ | 3c | 94 | 97 |

| 4 | 5-Br | Ph | 3d | 93 | 99 |

| 5 | 5-Cl | 4-MeC₆H₄ | 3e | 95 | 98 |

This table presents a selection of results from the asymmetric synthesis of chiral α-trifluoromethylamines. The data demonstrates the high efficiency and stereocontrol of the reaction.

Catalytic Roles in Organic Transformations

Beyond its role as a structural component, trifluoroethanamine and its derivatives exhibit catalytic activity in several important organic reactions. Its reduced basicity is a key feature that allows it to function effectively in specific catalytic cycles.

Isomerization of Unsaturated Ketones

Trifluoroethanamine can catalyze the isomerization of β,γ-unsaturated ketones to their more stable α,β-unsaturated isomers. acs.org This transformation proceeds through the formation of a Schiff base intermediate. The reaction mechanism involves the nucleophilic attack of the amine on the ketone to form a dienamine, which then undergoes a proton shift to yield the α,β-unsaturated Schiff base. Subsequent hydrolysis releases the isomerized ketone and regenerates the amine catalyst. acs.org This process serves as a model for enzymatic interconversions of unsaturated ketones. acs.org

Hydration and Dehydration Catalysis

Trifluoroethanamine has been implicated in catalytic hydration and dehydration reactions. It can act as a weakly basic nucleophile in the catalytic hydration of biphenyl-dienone to biphenyl (B1667301) acetic acid. kangmei.com Furthermore, catalysts have been developed for the vapor-phase intramolecular dehydration of alkanolamines to form cyclic amines, a process relevant to the synthesis of compounds like 2,2,2-trifluoroethylamine (B1214592) itself. google.com

Weakly Basic Amine Catalysis

The low basicity of trifluoroethanamine allows it to function as a weakly basic amine catalyst. kangmei.com In this capacity, it can facilitate reactions by forming ammonium (B1175870) ions, which then catalyze the removal of α-protons. kangmei.com This type of catalysis is observed in reactions with 1,3,5-trinitrobenzene (B165232) in acetonitrile (B52724), where both trifluoroethanamine itself and other bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the formation of a Meisenheimer complex. rsc.org The reaction between N-p-chlorobenzylideneaniline and trifluoroethanamine is also subject to catalysis by a second molecule of the amine. vt.edu

Bioisosteric Replacement in Molecular Design

The strategic replacement of specific atoms or functional groups with others that have similar steric, electronic, and solubility characteristics—a concept known as bioisosterism—is a cornerstone of modern medicinal chemistry. Ethanamine, trifluoro- (also known as 2,2,2-trifluoroethylamine or TFEA) and its derivatives have emerged as valuable tools in this regard, particularly for mimicking the ubiquitous amide bond.

The amide bond is fundamental to the structure of peptides and proteins. However, its susceptibility to enzymatic degradation by proteases presents a significant hurdle for the development of peptide-based therapeutics, which often suffer from poor metabolic stability. nih.gov Replacing the amide bond with a stable surrogate that preserves the parent molecule's biological activity is a key strategy to overcome this limitation. nih.gov

The trifluoroethylamine moiety has been successfully employed as a bioisosteric replacement for the amide linkage in peptidomimetics. researchgate.netnih.gov This substitution offers a significant advantage in terms of metabolic stability, as the resulting carbon-nitrogen bond is resistant to cleavage by proteases. nih.gov The trifluoroethylamine unit is considered an effective mimic if the carbonyl group of the original peptide bond is not critically involved in hydrogen bonding with its biological target. nih.gov This is because the trifluoroethylamine linker cannot replicate the hydrogen bond acceptor capability of the amide carbonyl oxygen.

Research has focused on developing synthetic methods to incorporate this fluorinated component into molecules. One such strategy involves the Michael addition reaction of nucleophiles to α,β-unsaturated compounds that have a highly electronegative trifluoromethyl group. researchgate.net This approach enhances the reactivity of the electrophilic alkene and has been used to create peptidomimetics. researchgate.net The unique basicity of the trifluoroethylamine unit is crucial for its successful application as an amide and peptide bioisostere. researchgate.net

Table 1: Comparison of Amide Bond and Trifluoroethylamine Linkage Properties

| Feature | Amide Bond (-CO-NH-) | Trifluoroethylamine Linkage (-CH(CF₃)-NH-) |

|---|---|---|

| Metabolic Stability | Susceptible to protease cleavage nih.gov | Resistant to protease cleavage nih.gov |

| Hydrogen Bond Donor | Yes (N-H) | Yes (N-H) |

| Hydrogen Bond Acceptor | Yes (C=O) nih.gov | No nih.gov |

| Conformation | Predominantly trans planar geometry raineslab.com | Can adopt well-defined conformational motifs nih.gov |

| Dipole Moment | High | Modified due to CF₃ group |

The introduction of fluorine atoms into biomolecules can profoundly influence their three-dimensional structure. semanticscholar.org Fluorination can alter a molecule's polarity, conformational preferences, and chemical reactivity. semanticscholar.org The trifluoroethyl group, in particular, restricts the molecule into accessible conformational states, leading to well-defined structural motifs. nih.gov

In the context of peptides, removing the C-terminal charge by esterification, including with fluorinated ethyl groups, has been shown to shift the conformational equilibrium. semanticscholar.org Specifically, it can enhance the stability of the polyproline-II (PPII) helical fold. semanticscholar.org The specific conformational preferences induced by the trifluoroethylamine group can be leveraged in rational drug design to pre-organize a molecule into the bioactive conformation required for binding to its target receptor.

Precursor in Fluorinated Polymer Synthesis and Related Materials

Ethanamine, trifluoro- and its derivatives are important building blocks in materials science for the synthesis of fluorinated polymers. chemimpex.comjecibiochem.com These polymers are highly sought after for their unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and enhanced hydrophobicity. chemimpex.comresearchgate.net The incorporation of the trifluoromethyl (-CF₃) group is a widely used strategy for enhancing polymer properties. researchgate.net

One common method for creating these materials is the polymerization of fluorine-containing monomers. researchgate.net For example, N-(2,2,2-trifluoroethyl)acrylamide, a monomer derived from trifluoroethylamine, can be copolymerized with hydrophilic monomers like N-(2-hydroxyethyl)acrylamide. nih.gov This process allows for the straightforward synthesis of hydrophilic or water-soluble fluorinated polymers. The fluorine content and water solubility of the resulting copolymer can be precisely controlled by adjusting the ratio of the comonomers. nih.gov Such copolymers have been investigated for advanced applications, including as highly sensitive tracers for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). nih.gov

Trifluoroethylamine hydrochloride has also been used to modify existing polymer structures, resulting in materials with improved mechanical properties and thermal stability. The trifluoroethyl group can be incorporated into various polymer backbones, such as poly(arylene ether)s and aromatic polyimides, to impart desirable characteristics like increased solubility in organic solvents, lower dielectric constants, and reduced water uptake compared to their non-fluorinated counterparts. researchgate.net These fluorinated polymers find use in specialized applications, including high-performance coatings, sealants, and functional materials for electronics. chemimpex.comjecibiochem.com

Table 2: Examples of Fluorinated Polymers from Trifluoroethylamine-Related Precursors

| Precursor/Monomer | Co-monomer (if applicable) | Resulting Polymer Type | Key Properties/Applications |

|---|---|---|---|

| N-(2,2,2-trifluoroethyl)acrylamide nih.gov | N-(2-hydroxyethyl)acrylamide nih.gov | Statistical Copolymer | Water-soluble, adjustable fluorine content, ¹⁹F MRI tracers nih.gov |

| Ethanamine, trifluoro- derivatives | N/A (Polymer Modification) | Modified Polymers | Improved mechanical properties, thermal stability |

| Monomers with -CF₃ groups researchgate.net | Various | Poly(arylene ether)s, Polyimides | High thermal stability, chemical resistance, low dielectric constant researchgate.net |

Advanced Analytical Methodologies and Derivatization Strategies

Derivatization for Chromatographic Analysis

Derivatization is a technique used in chemical analysis to convert a compound into a product (a derivative) that is more suitable for a specific analytical method. Ethanamine, trifluoro- is employed to modify analytes, making them more volatile, thermally stable, and easily detectable. This is particularly useful for compounds that are otherwise not amenable to direct analysis by methods like gas chromatography-mass spectrometry (GC-MS).

Ethanamine, trifluoro- has been successfully used for the rapid, in situ derivatization of carboxylic acids in aqueous samples. nih.govresearchgate.net A notable technique involves reacting aqueous carboxylic acids with 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine (B1214592) hydrochloride (TFEA) at room temperature. nih.govresearchgate.net This reaction converts the carboxylic acids into their corresponding 2,2,2-trifluoroethylamide derivatives. nih.gov

The process is efficient, with amidization being substantially complete within ten minutes. researchgate.net A key advantage of this method is that the resulting fluorinated amides exhibit excellent characteristics for gas chromatography and are highly sensitive to electron-capture detection (ECD) and electron impact mass spectrometry. nih.govresearchgate.net Furthermore, the starting materials are quaternary ammonium (B1175870) salts that are not co-extracted with the derivative, leading to significantly cleaner samples compared to traditional carbodiimide-based techniques. researchgate.net This method provides a sensitive alternative to conventional approaches that require acidification, extraction, and ex situ derivatization. nih.govresearchgate.net

A variety of carboxylic acids relevant to environmental analysis have been successfully derivatized using this method, as detailed in the table below. nih.govresearchgate.net

| Carboxylic Acid | Application/Relevance |

| Benzoic acid | Environmental analysis |

| Ibuprofen (B1674241) | Pharmaceutical analysis |

| Clofibric acid | Environmental analysis |

| Monochloroacetic acid | Environmental analysis |

| Dichloroacetic acid | Environmental analysis |

| Bromoacetic acid | Environmental analysis |

| Monochlorophenoxy acetic acid | Herbicide analysis |

| Dichlorophenoxy acetic acid | Herbicide analysis |

| Trichlorophenoxy acetic acid | Herbicide analysis |

| Acetylsalicylic acid | Pharmaceutical analysis |

| Chlorobenzoic acid | Environmental analysis |

This table summarizes the types of carboxylic acids that have been derivatized using Ethanamine, trifluoro- for enhanced chromatographic analysis. nih.govresearchgate.net

The analysis of biogenic amines and their metabolites is crucial in various fields, but their detection can be challenging due to their polarity and low volatility. nih.govnih.gov Derivatization is a necessary step to enhance their sensitivity for chromatographic methods. nih.govnih.gov Ethanamine, trifluoro- is utilized in combination with other reagents for the derivatization of these compounds.

A highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) assay was developed for the simultaneous quantification of trace amines, their precursors, and metabolites in plasma. This method employs a two-step in-matrix derivatization protocol where the carboxylic acid groups of certain metabolites are derivatized using EDC in combination with TFEA. This is part of a broader derivatization scheme that also involves propionic anhydride (B1165640) to modify amino and hydroxyl groups. This comprehensive approach allows for the successful simultaneous measurement of fifteen different metabolites, including precursors, trace amines, and their acidic metabolites.

The use of Ethanamine, trifluoro- as a derivatization agent is particularly beneficial in trace organic analysis, where analytes are present at very low concentrations. The introduction of the trifluoromethyl group significantly enhances the signal in electron-capture detection (ECD), a highly sensitive technique for detecting electron-absorbing compounds.

A key application is in environmental monitoring. For instance, the in situ derivatization method for carboxylic acids using TFEA is applied to determine various haloacetic and aromatic acids in environmental samples. researchgate.net This approach has been used for the analysis of pharmaceutical residues, such as ibuprofen, in surface and wastewater samples. The derivatization converts the non-volatile drug into a volatile amide that can be readily analyzed by GC-MS, enabling its detection at trace levels.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the structural features of molecules like Ethanamine, trifluoro-. Vibrational and nuclear magnetic resonance spectroscopy provide detailed information about its conformational properties and atomic connectivity.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, has been used to study the conformational equilibrium of Ethanamine, trifluoro-. acs.org Like other substituted ethanes, this molecule can exist in different spatial arrangements or conformations, primarily the trans and gauche forms. acs.org

Studies based on microwave, infrared, and Raman data have identified the trans conformer as the more stable form. acs.org This stability is attributed to an intramolecular dipole-dipole interaction between the N-H and C-F bonds. acs.org The vibrational spectra show characteristic bands that correspond to specific molecular motions. For example, the Raman spectra of gaseous Ethanamine, trifluoro- show distinct bands for the NH2 stretch and the C-C stretch. acs.org The gas-phase infrared spectrum is also available for reference in databases such as the NIST WebBook. nist.gov

| Spectroscopic Data | Findings |

| Conformational Analysis | Exists as a mixture of trans and gauche conformers. |

| Most Stable Conformer | The trans conformer is predominant and more stable. acs.org |

| Key Raman Bands | C-C stretch observed at 836 and 822 cm⁻¹. acs.org |

| Key Infrared Data | The gas-phase IR spectrum is publicly available for reference. nist.gov |

This table provides a summary of findings from vibrational spectroscopy studies on Ethanamine, trifluoro-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of Ethanamine, trifluoro- by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. core.ac.uk

In the ¹H NMR spectrum of Ethanamine, trifluoro- (CF₃CH₂NH₂), one would expect to see two main signals:

A signal for the methylene (B1212753) protons (-CH₂-). This signal would appear as a quartet due to coupling with the three adjacent fluorine atoms of the trifluoromethyl group.

A signal for the amine protons (-NH₂). This signal's appearance can vary (often a broad singlet) and its chemical shift can be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, two distinct signals corresponding to the two carbon atoms would be observed:

A signal for the methyl carbon (-CF₃). This carbon's signal would be split into a quartet due to the one-bond coupling with the three fluorine atoms.

A signal for the methylene carbon (-CH₂-). This signal would also be split, appearing as a quartet due to the two-bond coupling to the fluorine atoms.

These characteristic spectral patterns unequivocally confirm the connectivity and structure of the Ethanamine, trifluoro- molecule. chemicalbook.comspectrabase.com

Mass Spectrometry Applications in Complex Mixture Analysis

The analysis of complex mixtures using mass spectrometry (MS) often necessitates derivatization to enhance the volatility and ionization efficiency of target analytes, thereby improving their detection and quantification. Ethanamine, trifluoro- (also known as 2,2,2-trifluoroethylamine or TFEA) serves as a valuable derivatizing agent in such applications. Its trifluoromethyl group introduces a highly electronegative and mass-deficient tag, which can significantly improve chromatographic separation and mass spectrometric detection.

A notable application of TFEA is in the determination of acidic drugs in complex aqueous matrices, such as surface and wastewater. For instance, a method has been developed for the analysis of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), in environmental water samples. nih.gov This method employs an in-situ derivatization reaction within a headspace sampler vial, where ibuprofen is reacted with TFEA in the presence of a water-soluble carbodiimide, specifically 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). nih.gov The resulting trifluoroethylamide derivative of ibuprofen is more volatile and amenable to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

The derivatization is performed directly in the sample vial, followed by headspace generation, which selectively introduces the volatile derivative into the GC-MS system. nih.gov The use of a programmed temperature vaporizer (PTV) in solvent-vent injection mode further enhances the sensitivity of the measurement. nih.gov This integrated approach of headspace sampling with in-situ derivatization provides a robust and sensitive method for quantifying trace levels of acidic compounds in challenging matrices.

The performance of this TFEA-based derivatization method for ibuprofen analysis has been validated, demonstrating its effectiveness for complex mixture analysis. The key performance metrics are summarized in the table below.

| Parameter | Value |

|---|---|

| Limit of Quantification (LOQ) | 32 ng/L |

| Repeatability (RSD) | <10% |

| Apparent Recovery (spiked ultrapure water) | 96% - 104% |

Surface Chemistry and Derivatization for Surface Analysis

In the realm of surface science, understanding the chemical composition and functional group density at the outermost layer of a material is critical for a wide range of applications, from biomaterials to electronics. Ethanamine, trifluoro- (TFEA) is employed as a chemical derivatization agent to facilitate the qualitative and quantitative analysis of surface functional groups by techniques such as X-ray Photoelectron Spectroscopy (XPS). The introduction of the trifluoromethyl group provides a unique elemental tag (fluorine) that can be readily detected and quantified by XPS.

TFEA is particularly effective for the derivatization of surface carboxyl groups (–COOH). A surface analytical study of poly(methyl methacrylate) (PMMA) microparticles with a grafted shell of poly(acrylic acid) (PAA) utilized TFEA to quantify the reactive carboxyl groups on the surface. researchgate.net The reaction between the amine group of TFEA and the surface carboxyl groups forms a stable amide bond, effectively labeling the carboxylated sites with fluorine. The subsequent XPS analysis of the fluorine (F 1s) signal allows for the quantification of the surface carboxyl group density. researchgate.net In this specific study, a labeling yield of approximately 50% was determined for the TFEA-derivatized particles. researchgate.net

This derivatization strategy provides a means to assess the accessibility and reactivity of surface functional groups, which is crucial for applications involving subsequent covalent immobilization of other molecules. The combination of TFEA derivatization with XPS and other surface-sensitive techniques like solid-state NMR can contribute to the development of traceable reference materials for the quantification of surface functional groups. rsc.org

Furthermore, TFEA has been used to verify post-modification steps in the development of photoreactive thin films. For instance, in studies involving norbornene-based polymers with ortho-nitrobenzyl ester side groups, which form carboxylic acid groups upon UV irradiation, TFEA derivatization can confirm the presence and accessibility of these photogenerated functional groups. unileoben.ac.at The change in surface properties, such as surface energy, can also be monitored following the derivatization reaction. unileoben.ac.at The table below summarizes the findings from a study where TFEA was used to modify a self-assembled monolayer (SAM) after UV illumination, demonstrating the change in layer thickness as measured by ellipsometry.

| Surface State | Layer Thickness (nm) |

|---|---|

| Pristine SAM | 1.46 ± 0.08 |

| Illuminated SAM | 1.08 ± 0.08 |

| Fluorinated (TFEA derivatized) SAM | 1.51 ± 0.1 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic structure, geometry, and conformational preferences of trifluoroethanamine. These methods offer a detailed view of the molecule's intrinsic properties.

High-level ab initio and Density Functional Theory (DFT) calculations have been employed to investigate the properties of trifluoroethanamine and related fluoro-amines. Studies utilizing microwave Fourier transform spectroscopy, complemented by computational calculations, have explored the ¹⁴N-hyperfine structure of trans-2,2,2-trifluoroethylamine. researchgate.net These investigations successfully determined the complete coupling tensor of the molecule. A significant finding from these studies is the distinct effect the fluorine atoms have on the electronic environment of the nitrogen atom. This influence is presumed to occur through an intramolecular hydrogen bridge bond formed between two of the fluorine atoms and the amino protons. researchgate.net

For structurally similar molecules, such as fluorinated 2-phenylethylamines, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have been used to identify the most stable conformers and analyze the noncovalent interactions (NCIs) that stabilize them. nih.govrsc.org These analyses, which include methods like Noncovalent Interaction (NCI) analysis, help visualize and assess both attractive and repulsive interactions, confirming the formation of hydrogen bonds like O-H···N, N-H···π, C-H···O, and C-H···F that contribute to structural stabilization. nih.govrsc.org

The general applicability of ab initio and DFT methods is well-established for quantifying the effects of fluorine substitution on molecular properties, including geometric structures, electronic characteristics, and thermodynamic properties. nih.gov These calculations are typically initiated with geometry optimization using methods like the Hartree-Fock (HF) method with a smaller basis set, followed by more refined calculations using larger basis sets and methods that include electron correlation, such as B3LYP. nih.gov

The rotational barriers and conformational preferences of small amines are key aspects of their chemistry. For molecules related to trifluoroethanamine, such as 2-fluoroethylamine, computational methods have been used to predict the stability order of various conformers arising from rotation around the C-C bond. researchgate.net Using ab initio MP2 (full) and DFT (B3LYP method) calculations, the order of stability for 2-fluoroethylamine conformers was predicted to be Gg > Tg > Gt > Gg′ > Tt. researchgate.net

Interestingly, for 2,2,2-trifluoroethylamine (B1214592) itself, experimental observations in matrices show no evidence of conformational changes, suggesting a relatively high barrier to rotation or a single dominant conformer under those conditions. researchgate.net The analysis of conformational energy landscapes provides a map of the potential energy surface, identifying stable conformers as local minima and the transition states that connect them. nih.govchemrxiv.orgchemrxiv.org For flexible molecules, understanding this landscape is crucial, and it is influenced not only by intramolecular forces but also by interactions with solvent molecules. chemrxiv.org

Table 1: Predicted Conformational Stabilities for 2-Fluoroethylamine This table presents data for a structurally related compound to illustrate the application of computational methods in determining conformational preferences.

| Conformer Notation | Predicted Stability Order | Computational Method |

|---|---|---|

| Gg, Tg, Gt, Gg', Tt | Gg > Tg > Gt > Gg′ > Tt | Ab initio MP2 (full) and DFT (B3LYP) |

Molecular Dynamics Simulations and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on trifluoroethanamine are not extensively documented in the reviewed literature, comprehensive research on the structurally analogous compound 2,2,2-trifluoroethanol (B45653) (TFE) provides significant insights into the likely intermolecular behavior of molecules containing a CF₃CH₂- group. The primary difference between TFEA and TFE is the terminal functional group (amine vs. alcohol), which mainly affects the specifics of hydrogen bonding.

MD simulations of TFE in aqueous solutions have consistently shown a pronounced tendency for self-aggregation. nih.gov The clustering of TFE molecules, particularly in low concentration regions, is largely attributed to the hydrophobic interactions between the trifluoromethyl (CF₃) groups. nih.gov This aggregation is a key feature of its solution behavior, with cluster formation reaching a maximum at a concentration of around 30% TFE, which is also the optimal concentration for inducing secondary structure in peptides. uq.edu.au The distribution of cluster sizes in the solution supports these findings. nih.gov Given that trifluoroethanamine possesses the same hydrophobic CF₃ group, it is highly probable that it exhibits similar aggregation phenomena in aqueous solutions driven by these hydrophobic interactions. The primary difference would lie in the nature and strength of the hydrogen bonds mediating these interactions, with the N-H···N bonds of TFEA differing from the O-H···O bonds in TFE.

Trifluoroethanol is widely recognized as a cosolvent that promotes and stabilizes secondary structures, such as α-helices, in peptides and proteins. nih.gov MD simulations have been instrumental in revealing the molecular mechanism behind this effect. The simulations demonstrate that TFE molecules preferentially aggregate around the surface of peptides, effectively creating a TFE-rich microenvironment and partially excluding water. nih.gov This cosolvent shell promotes the formation of local intramolecular hydrogen bonds within the peptide, which are less favorable in bulk water, thereby stabilizing ordered secondary structures. nih.gov

This mechanism—where the organic cosolvent aggregates around the macromolecule—is a general principle of cosolvent-induced protein stabilization. nih.govnih.gov It is reasonable to infer that trifluoroethanamine would act as a cosolvent in a similar manner. Its ability to form hydrogen bonds via the amine group, combined with the hydrophobic character of the trifluoromethyl group, suggests it could also modulate the conformational stability of macromolecules in solution. msstate.edu

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally.

Studies on the 1,2-elimination of HF from 1,1,1-trifluoroethane (B1214931) (a molecule with the same CF₃CH₂- core as TFEA) serve as an excellent test case for modeling reactions of fluoroalkanes. researchgate.net These studies have employed both DFT and high-level ab initio calculations to determine the nature of the transition state geometry. The research compared various computational methods and found that hybrid DFT functionals, such as those incorporating Becke's three-parameter exchange functional, provided results most consistent with experimental data. researchgate.net Such studies calculate structural parameters, energies, vibrational frequencies, and atomic charges for both the reactant and the transition state, providing a complete picture of the reaction coordinate. researchgate.net

A specific example involving trifluoroethanamine is its use in palladium-catalyzed multicomponent reactions. One study describes the synthesis of quinazolin-4(3H)-ones from 2-iodoanilines, trimethyl orthoformate, and an amine, which can be trifluoroethanamine. mdpi.com A plausible reaction mechanism proposed for this transformation involves several key steps:

Oxidative addition of a Pd(0) complex to the 2-iodoaniline.

Subsequent insertion of carbon monoxide to yield an acylpalladium complex.

Nucleophilic attack by trifluoroethanamine on the acylpalladium intermediate.

Intramolecular condensation of the resulting species to afford the final heterocyclic product. mdpi.com

This example illustrates how computational modeling can be used to map out plausible pathways for complex organic transformations involving fluorinated building blocks like trifluoroethanamine.

Table 2: Computational Methods for Transition State Modeling of Fluorinated Alkanes This table summarizes findings from a study on 1,1,1-trifluoroethane, highlighting effective computational approaches applicable to trifluoroethanamine.

| Computational Method | Basis Set Quality | Consistency with Experiment |

|---|---|---|

| Hybrid DFT (e.g., with Becke's 3-parameter exchange) | Double-ζ with polarization functions (e.g., 6-31G(d',p')) | High |

| G2 or MP2 | N/A | Comparable to DFT but computationally more expensive |

Thermochemical and Thermodynamic Property Calculations of Plasmas

Theoretical and computational studies are crucial for understanding the behavior of plasmas generated from Ethanamine, trifluoro- (trifluoroethylamine). The calculation of thermochemical and thermodynamic properties is fundamental for modeling these complex systems, particularly under conditions of Local Thermodynamic Equilibrium (LTE). scirp.orgictp.it Such studies typically involve determining the chemical equilibrium composition of the plasma by minimizing the Gibbs free energy over a wide range of temperatures, from 500 K to 20,000 K, at atmospheric pressure. scirp.orgresearchgate.net

Research into trifluoroethylamine (C2H4F3N) plasma, and its mixtures with air, provides detailed insights into its fundamental properties. scirp.org The model for these calculations considers a multitude of species resulting from the dissociation and ionization of the initial molecule, including electrons, monoatomic species (e.g., C, F, H, N, O and their ions), diatomic species (e.g., C2, F2, H2, N2, O2, CF, CH, CN), and polyatomic species (e.g., CO2, CF2, CF3, HCN). researchgate.net

Detailed findings from these computational studies reveal the behavior of key thermodynamic parameters as a function of temperature. scirp.orgresearchgate.net

Research Findings:

Plasma Density: The mass density of trifluoroethylamine plasma is observed to decrease as the temperature increases. scirp.orgresearchgate.net This is attributed to the rarefaction effect at higher temperatures. researchgate.net When mixed with air, the density increases slightly at temperatures below 4500 K; above this temperature, the influence of air on density becomes negligible. scirp.org

Mass Enthalpy: The mass enthalpy of the plasma, calculated from the specific molar enthalpy and the enthalpy of formation for each species, shows a continuous increase with temperature. researchgate.net The addition of air has a minimal effect on mass enthalpy, although a slight increase is noted at very high temperatures (above 14,000 K). scirp.orgresearchgate.net

Specific Heat at Constant Pressure (Cp): The specific heat capacity curves for trifluoroethylamine plasma exhibit several peaks at different temperatures. researchgate.net These peaks correspond to significant chemical reaction phases within the plasma, such as the dissociation of molecules and subsequent ionization events. researchgate.net When air is introduced into the plasma mixture, these peaks tend to shift towards higher temperatures, and their values slightly decrease. scirp.org

Energy Density and Power Flow: These properties are derived from the primary thermodynamic data and are essential for plasma modeling. scirp.org The energy density of trifluoroethylamine plasma decreases when mixed with increasing percentages of air in the temperature range of 500 K to 7000 K. scirp.org Conversely, from 7000 K to 20,000 K, the energy density increases with a higher percentage of air. scirp.org The power flow, which is dependent on density, enthalpy, and sound speed, also decreases with the addition of air up to 7000 K but remains largely invariant at higher temperatures. scirp.org

The following tables summarize the key findings from these computational studies.

Table 1: Trends of Calculated Thermodynamic Properties of Trifluoroethanamine Plasma

| Property | Trend with Increasing Temperature | Key Observations |

| Mass Density | Decreases | The effect is primarily due to thermal expansion (rarefaction). researchgate.net |

| Mass Enthalpy | Increases | Reflects the energy absorbed by the plasma to fuel dissociation and ionization. researchgate.net |

| Specific Heat (Cp) | Non-linear with multiple peaks | Peaks correspond to major chemical reactions occurring at specific temperatures. scirp.orgresearchgate.net |

Table 2: Influence of Air on Trifluoroethanamine Plasma Properties (Atmospheric Pressure)

| Property | Temperature Range | Influence of Increasing Air Percentage |

| Energy Density | 500 K - 7000 K | Decreases scirp.org |

| 7000 K - 20,000 K | Increases scirp.org | |

| Power Flow | 500 K - 7000 K | Decreases scirp.org |

| 7000 K - 20,000 K | Stays relatively invariant scirp.org |

Environmental Fate and Atmospheric Chemistry of Fluorinated Amines

Atmospheric Degradation Pathways and Kinetics

The degradation of 2,2,2-trifluoroethanamine in the atmosphere is expected to be initiated primarily by chemical reactions that transform it into other substances. The speed and nature of these reactions determine the compound's atmospheric lifetime.

The principal removal mechanism for most volatile organic compounds in the troposphere is reaction with photochemically generated oxidants. For amines, the hydroxyl (OH) radical is the most significant reactant during the daytime.

While specific experimental kinetic data for the reaction of 2,2,2-trifluoroethanamine with atmospheric oxidants have not been extensively reported in publicly available literature, its degradation pathways can be inferred from the known chemistry of other amines and fluorinated compounds. The reaction with the OH radical is anticipated to be the dominant gas-phase loss process. This reaction likely proceeds via hydrogen abstraction from either the methylene (B1212753) (-CH₂-) group or the amino (-NH₂) group.